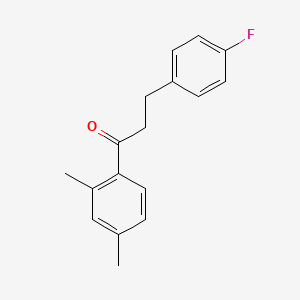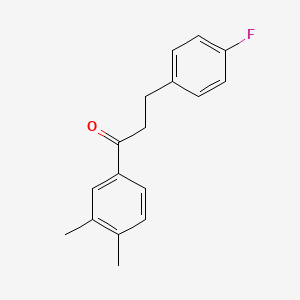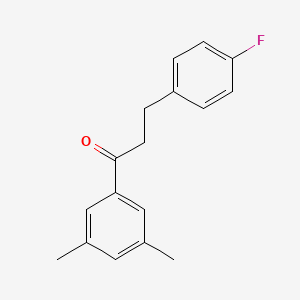
3',5'-Difluoro-3-(2,6-dimethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’,5’-Difluoro-3-(2,6-dimethylphenyl)propiophenone” is a chemical compound with the linear formula C17H16F2O . It is used in various chemical reactions and can be obtained from several suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,5’-Difluoro-3-(2,6-dimethylphenyl)propiophenone” are not fully detailed in the search results. The molecular weight is given as 274.31 .
Wissenschaftliche Forschungsanwendungen
1. Anion Exchange Membranes
A study by Shi et al. (2017) focused on synthesizing poly(arylene ether sulfone)s (sPAE) bearing pendant 3,5-dimethylphenyl groups. They used a new difluoro aromatic ketone monomer, including the 3',5'-difluoro-3-(2,6-dimethylphenyl)propiophenone structure, to create anion exchange membranes with high alkaline stability and hydroxide conductivity (Shi et al., 2017).
2. Poly(aryl ether ketone/sulfone)s Synthesis
Research by Shang et al. (2012) involved synthesizing bisphenols with methyl groups ortho-substituted to phenol groups, including 3',5'-difluoro-3-(2,6-dimethylphenyl)propiophenone. This led to the production of poly(aryl ether ketone/sulfone)s (PAEKs/PAESs), which exhibited good solubility, thermal stability, and low dielectric constants, making them suitable for various high-performance applications (Shang et al., 2012).
3. Side-Chain-Type Poly(arylene ether sulfone)s
Wang et al. (2015) developed poly(arylene ether sulfone)s containing multiple quaternary ammonium groups, using a new difluorodiphenyl sulfone monomer similar to 3',5'-difluoro-3-(2,6-dimethylphenyl)propiophenone. These polymers displayed low water uptake, good hydroxide conductivities, and impressive thermal and alkaline stabilities, showing promise for applications in energy and material science (Wang et al., 2015).
4. Photosensitive and Thermosetting Polymers
Matsumoto et al. (2005) explored the synthesis of photosensitive and thermosetting polymers based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethyl-phenol] incorporating a structure akin to 3',5'-difluoro-3-(2,6-dimethylphenyl)propiophenone. These polymers exhibited high thermal stability and could be used in advanced electronic applications (Matsumoto et al., 2005).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNXABPYFJFPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644815 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(2,6-dimethylphenyl)propiophenone | |
CAS RN |
898755-32-3 |
Source


|
| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














